1-(3-Fluorobenzamido)cyclopentanecarboxylic acid
Overview
Description
1-(3-Fluorobenzamido)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C13H14FNO3 . It has a molecular weight of 251.25 g/mol .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C13H14FNO3/c14-10-5-3-4-9 (8-10)11 (16)15-13 (12 (17)18)6-1-2-7-13/h3-5,8H,1-2,6-7H2, (H,15,16) (H,17,18)
. The Canonical SMILES is C1CCC (C1) (C (=O)O)NC (=O)C2=CC (=CC=C2)F
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.25 g/mol . It has a XLogP3-AA value of 2, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . Its exact mass and monoisotopic mass are 251.09577147 g/mol . Its topological polar surface area is 66.4 Ų . It has 18 heavy atoms .Scientific Research Applications
Material Science Applications
Fluorinated compounds have been explored for their unique properties in material science, such as enhancing the stability and efficiency of photoredox systems. For example, the development of new protocols for tri- and difluoromethylation has become vital in synthetic organic chemistry due to the versatility of Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a useful tool for radical reactions through visible-light-induced single-electron-transfer (SET) processes, facilitating efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).
Biomedical Applications
In biomedical research, fluorinated compounds have shown promise as imaging agents and in the development of new therapeutic molecules. For instance, "2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL," a PSMA-based PET imaging agent for prostate cancer, highlights the critical role of fluorinated compounds in diagnostic imaging. PSMA is upregulated in prostate cancer epithelia and in the neovasculature of most solid tumors, making [18F]DCFPyL a potential imaging agent for PSMA-expressing tissues (Chen et al., 2011).
Chemical Synthesis and Reactivity
Fluorinated compounds are also pivotal in chemical synthesis and reactivity, offering pathways to novel compounds with potential applications in various domains. The formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, leading to fluorescent 1-amino-2,3-naphthalic anhydrides, demonstrates the innovative use of fluorinated compounds in synthesizing new materials. This multistep process involves nitrogen-centered radical generation and offers a method to produce a diverse array of naphthalimides with fluorescent properties (Lu et al., 2022).
properties
IUPAC Name |
1-[(3-fluorobenzoyl)amino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-10-5-3-4-9(8-10)11(16)15-13(12(17)18)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFESZPGAZMIMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587561 | |
Record name | 1-(3-Fluorobenzamido)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzamido)cyclopentanecarboxylic acid | |
CAS RN |
912771-14-3 | |
Record name | 1-[(3-Fluorobenzoyl)amino]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912771-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorobenzamido)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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